An In-depth Technical Guide to 1-(Difluoromethyl)-3-fluorobenzene
An In-depth Technical Guide to 1-(Difluoromethyl)-3-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal and agrochemical development. The difluoromethyl group (–CF₂H) in particular offers a unique combination of physicochemical properties that allows for the fine-tuning of a molecule's metabolic stability, lipophilicity, and target-binding interactions. This guide provides a comprehensive technical overview of 1-(difluoromethyl)-3-fluorobenzene, a key building block for introducing the 3-fluorophenyl-difluoromethyl motif into more complex molecules. We will explore its core chemical properties, detail a robust synthetic protocol, analyze its reactivity with a focus on electrophilic aromatic substitution, and discuss its applications and safety considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Introduction: The Strategic Value of the Difluoromethyl Group
In drug design, the difluoromethyl (–CF₂H) group has emerged as a critical structural motif. Unlike the trifluoromethyl (–CF₃) group, the –CF₂H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor. This unique characteristic allows it to serve as a metabolically stable bioisostere for common functional groups like hydroxyl (–OH) and thiol (–SH) groups. The replacement can maintain or enhance binding affinity to target proteins while simultaneously improving metabolic stability due to the strength of the C-F bonds.
Furthermore, the –CF₂H group enhances lipophilicity, which can improve membrane permeability and bioavailability, crucial parameters in pharmacokinetic profiling. The additional fluorine atom on the aromatic ring of 1-(difluoromethyl)-3-fluorobenzene further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions in a biological system.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(difluoromethyl)-3-fluorobenzene are summarized below. While specific experimental data for this exact compound is not widely published, properties can be inferred from closely related structures and computational models.
| Property | Value / Description | Source / Analogue |
| Molecular Formula | C₇H₅F₃ | - |
| Molecular Weight | 162.11 g/mol | |
| CAS Number | 1214338-79-0 (unverified) | - |
| Appearance | Expected to be a colorless liquid | Analogy to similar compounds |
| Boiling Point | Not specified; expected to be higher than 1,3-difluorobenzene (83 °C) | [1] |
| Density | Not specified; expected to be >1.1 g/mL | Analogy to similar compounds |
| ¹H NMR | Expected signals for aromatic protons and a characteristic triplet for the CHF₂ proton. | [2][3] |
| ¹⁹F NMR | Expected signals for the Ar-F and CHF₂ groups. | [4][5] |
| ¹³C NMR | Expected signals for aromatic carbons and the CHF₂ carbon with C-F coupling. | [4][6] |
Note: Experimental data for this specific molecule is sparse in public literature. The provided CAS number is unverified and should be confirmed with a supplier. Properties are estimated based on analogous compounds like 1,3-difluorobenzene and 1-fluoro-3-(trifluoromethyl)benzene.[1][7][8][9]
Synthesis of 1-(Difluoromethyl)-3-fluorobenzene
A primary and effective method for synthesizing aryl difluoromethyl compounds is the deoxyfluorination of the corresponding aryl aldehyde. This approach is advantageous as it utilizes readily available starting materials and modern, reliable fluorination reagents.
Synthetic Workflow: Deoxyfluorination of 3-Fluorobenzaldehyde
The conversion of 3-fluorobenzaldehyde to 1-(difluoromethyl)-3-fluorobenzene can be efficiently achieved using a sulfonyl fluoride reagent, such as perfluorobutanesulfonyl fluoride (PBSF), in the presence of a fluoride source.[10][11]
Caption: General workflow for the synthesis of 1-(difluoromethyl)-3-fluorobenzene.
Detailed Experimental Protocol
This protocol is a representative example based on established deoxyfluorination methodologies for aryl aldehydes and should be adapted and optimized for specific laboratory conditions.[10][12]
Materials:
-
3-Fluorobenzaldehyde
-
Anhydrous Tetramethylammonium Fluoride (NMe₄F)
-
Perfluorobutanesulfonyl Fluoride (PBSF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add 3-fluorobenzaldehyde (1.0 eq) to an oven-dried reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add anhydrous THF to dissolve the aldehyde. To this solution, add anhydrous NMe₄F (3.0 eq) followed by the slow addition of PBSF (1.2 eq).
-
Reaction: Seal the vial and remove it from the glovebox. Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure 1-(difluoromethyl)-3-fluorobenzene.
Causality: The use of a highly electrophilic sulfur(VI) fluoride like PBSF activates the aldehyde's oxygen atom, transforming it into a good leaving group (a sulfonate ester).[10] The anhydrous fluoride source (NMe₄F) then provides the nucleophilic fluoride ions required for the subsequent substitution steps, ultimately replacing the carbonyl oxygen with two fluorine atoms.
Reactivity and Mechanistic Insights
The reactivity of the aromatic ring in 1-(difluoromethyl)-3-fluorobenzene toward electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of the fluoro and difluoromethyl substituents.
-
Fluoro Group (-F): This group is deactivating due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons via a resonance effect (+R), which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions.[13][14]
-
Difluoromethyl Group (-CF₂H): This is a strongly deactivating and meta-directing group. Its influence is almost entirely due to a powerful inductive electron-withdrawing effect (-I), with no significant resonance contribution.[15][16]
Directing Effects in Electrophilic Aromatic Substitution
The powerful meta-directing influence of the -CF₂H group and the ortho, para-directing nature of the -F group create a complex reactivity profile. The -CF₂H group strongly deactivates all positions, but particularly the ortho and para positions relative to it. The -F group deactivates all positions but enriches the electron density at its ortho and para positions relative to the other deactivated sites.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Analysis:
-
Position 4 (para to -F): This position is the most likely site for electrophilic attack. It benefits from the resonance stabilization of the fluorine atom and is sterically accessible.
-
Position 6 (ortho to -F): This is another potential site of reaction due to resonance stabilization from the fluorine atom.
-
Position 2 (ortho to -F, meta to -CF₂H): While electronically similar to position 6, this site is sterically hindered by the adjacent difluoromethyl group, making it less favorable.
-
Position 5 (meta to -F, ortho to -CF₂H): This position is strongly deactivated by both substituents and is highly unlikely to react.
Overall, the entire ring is significantly deactivated, and forcing conditions may be required for electrophilic substitution reactions.[17][18]
Applications in Research and Development
1-(Difluoromethyl)-3-fluorobenzene is not an end-product but a valuable building block for synthesizing more complex molecules, primarily in two fields:
-
Pharmaceuticals: It is used to introduce the 3-fluorophenyl-difluoromethyl pharmacophore into drug candidates. This moiety can enhance binding, improve metabolic stability, and optimize pharmacokinetic profiles.
-
Agrochemicals: Similar to pharmaceuticals, this structural motif is incorporated into new pesticides and herbicides to increase their potency and environmental persistence.[19]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[22]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[21] Use spark-proof tools and avoid sources of ignition, as similar compounds can be flammable.[20] Ground and bond containers when transferring material.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[21]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]
Conclusion
1-(Difluoromethyl)-3-fluorobenzene is a strategically important chemical intermediate whose value is derived from the unique properties of the difluoromethyl group. Its ability to act as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl and thiol groups makes it a powerful tool for medicinal chemists and agrochemical scientists. Understanding its synthesis, reactivity, and handling is essential for leveraging its potential in the development of next-generation bioactive molecules.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67875, 1-(Dichloromethyl)-3-fluorobenzene. Retrieved from [Link]
-
NIST. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Loba Chemie. (2016). 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. Retrieved from [Link]
- Wang, X., et al. (2019). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 60(38), 151057.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9741, 1,3-Difluorobenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Retrieved from [Link]
- Supporting Information for relevant studies. (n.d.).
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004-5008.
-
Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
- Li, Y., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Organic Chemistry Frontiers, 8(15), 4133-4138.
- Graham, T. J. A., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ACS Central Science, 8(7), 965-976.
- Um, J. M., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574.
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]
-
ResearchGate. (2024). The Electrophilic Aromatic Substitution of Fluorobenzene. Retrieved from [Link]
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2024). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
Quora. (2017). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. Retrieved from [Link]
- Google Patents. (1993). US5191126A - Process for the preparation of difluorobenzaldehydes.
-
SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Synfacts. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts, 14(11), 1145.
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]
- Google Patents. (2002). US6455739B1 - Production of 4-fluorobenzaldehyde.
Sources
- 1. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 2. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]
- 3. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Fluoro-3-(trifluoro-methyl)benzene [webbook.nist.gov]
- 8. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. thieme.de [thieme.de]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. lobachemie.com [lobachemie.com]
